4-Hydroxybutyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

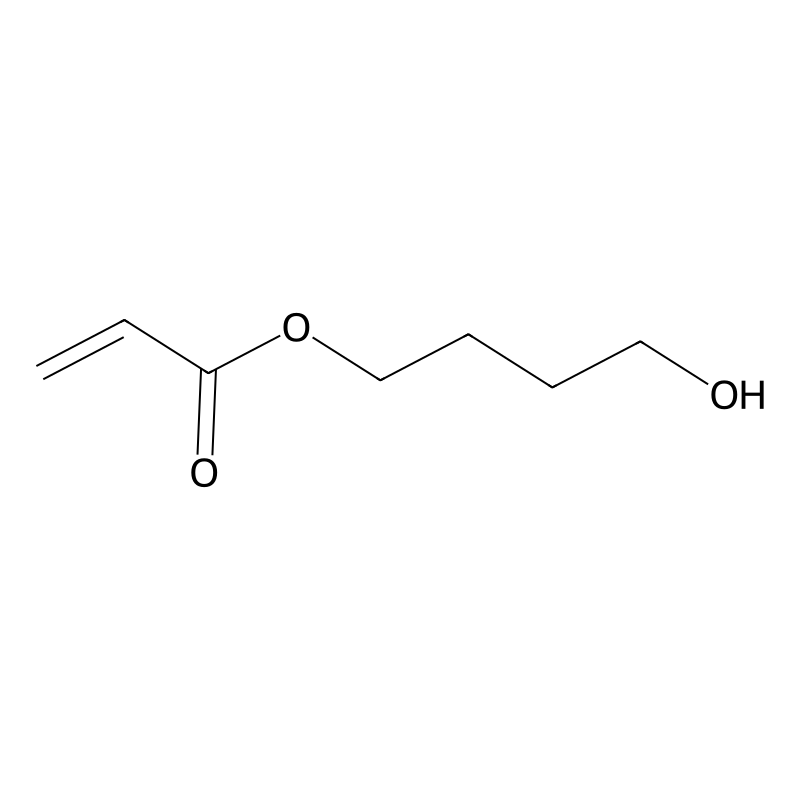

4-Hydroxybutyl acrylate (4-HBA) is a chemical compound with the formula C7H12O3. It is a colorless to brown liquid with potential applications in various scientific research fields PubChem: . Here's a breakdown of its properties and research applications:

Monomer for Polymer Synthesis

4-HBA can be copolymerized with other acrylates and methacrylates to create polymers with specific properties. The hydroxyl group (OH) in its structure makes it hydrophilic (water-loving), which can be beneficial for applications requiring water interaction Polysciences: . This property allows researchers to tailor the hydrophilicity of polymers for:

- Contact Lenses and Ophthalmic Devices: By incorporating 4-HBA into polymers for contact lenses, researchers can improve their wettability and biocompatibility, enhancing wearer comfort Sigma-Aldrich: .

Development of Functional Materials

The unique properties of 4-HBA open doors for research on novel functional materials. Here are some examples:

Thermally Curable Structural Adhesives

Scientists are exploring the use of 4-HBA in the synthesis of hybrid epoxyacrylate copolymers. These materials can potentially be used as self-adhesive tapes with good thermal stability and adhesive properties [Agnieszka Kowalczyk et al., Synthesis of Monoacryloxypropyl-POSS-based Hybrid Epoxyacrylate Copolymers and Their Application in Thermally Curable Structural Self-Adhesive Tapes., React. Funct. Polym. 2010, 70, 102–111].

Biomimetic Hydrogels

Research is ongoing on the development of intelligent hydrogels using 4-HBA. These hydrogels can potentially mimic biological tissues and find applications in areas like drug delivery and bioengineering [Zhan X, et al., A new poly(2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, diethyl maleate) membrane controlled clonidine linear release in the transdermal drug delivery system., Int J Pharm. 2003, 257(1-2), 229-238].

4-Hydroxybutyl acrylate is a chemical compound classified as an ester of acrylic acid and 1,4-butanediol. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of approximately 144.17 g/mol. This compound is notable for its hydroxyl group, which enhances its reactivity and utility in various applications, particularly in polymer chemistry. It is often used as a monomer in the synthesis of polymers due to its ability to form homopolymers and copolymers with other monomers, imparting desirable properties such as adhesion, scratch resistance, and weatherability to the resulting materials .

The primary chemical reaction involving 4-hydroxybutyl acrylate is its formation through the esterification of acrylic acid with 1,4-butanediol. This reaction can be catalyzed by solid acid catalysts like Amberlyst 15, which has shown higher activity compared to other catalysts . The reaction can be represented as follows:

Additionally, 4-hydroxybutyl acrylate can participate in various addition reactions due to its reactive double bond, making it versatile for further chemical modifications and polymerizations.

Several methods exist for synthesizing 4-hydroxybutyl acrylate:

- Esterification Reaction: The most common method involves the reaction between acrylic acid and 1,4-butanediol using various catalysts to facilitate the process.

- Transesterification: This method employs methyl acrylate instead of acrylic acid and can yield high purity levels of the product.

- Continuous Extraction Processes: Advanced techniques involving continuous extraction can improve yield and purity by separating unreacted substrates from the desired product effectively .

4-Hydroxybutyl acrylate finds extensive use in several industries:

- Polymer Production: It is a key ingredient in producing coatings, adhesives, and sealants due to its excellent adhesion properties.

- Rheology Modifiers: Used to modify the flow characteristics of various formulations.

- Chemical Feedstock: Serves as a precursor in synthesizing other chemicals and materials.

The compound's unique properties allow it to enhance the performance of polymers in terms of durability and resistance to environmental factors .

Interaction studies involving 4-hydroxybutyl acrylate primarily focus on its reactivity with other chemical entities during polymerization processes. Its hydroxyl group allows for hydrogen bonding interactions with various solvents and polymers, which can affect the physical properties of the resulting materials. Additionally, studies have indicated that variations in catalyst types and concentrations significantly influence the kinetics of its formation during esterification reactions .

Several compounds share structural similarities with 4-hydroxybutyl acrylate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Hydroxybutyl acrylate | Hydroxyl-containing ester | Lacks a second alkyl group; less sterically hindered |

| 2-Hydroxyethyl acrylate | Hydroxyl-containing ester | Ethanol-derived; used primarily for coatings |

| 1,4-Butanediol diacrylate | Diacrylate | Contains two acrylate groups; used for crosslinking applications |

| Hydroxyethyl methacrylate | Methacrylate ester | More reactive than acrylic esters; often used in dental materials |

The uniqueness of 4-hydroxybutyl acrylate lies in its balance between reactivity and stability due to the presence of both hydroxyl and acrylate functional groups. This allows it to serve multiple roles in polymer chemistry while providing enhanced performance characteristics compared to similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

73310-36-8

General Manufacturing Information

Paint and Coating Manufacturing

Printing Ink Manufacturing

Printing and Related Support Activities

2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE